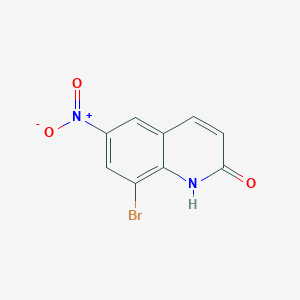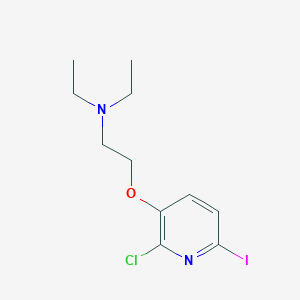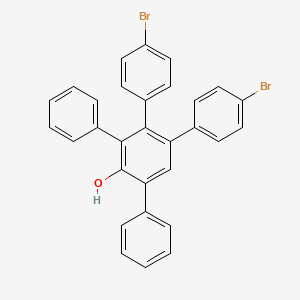
CID 155921003
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The Borane Oxazole Complex is a unique compound that combines the properties of borane and oxazole Borane, a compound of boron and hydrogen, is known for its role in organic synthesis, particularly in hydroboration reactions Oxazole, on the other hand, is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of the Borane Oxazole Complex typically involves the reaction of oxazole with a borane source. One common method is the reaction of oxazole with borane-tetrahydrofuran complex (BH3-THF) under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the complex. The resulting product is purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods: While the industrial production of the Borane Oxazole Complex is not as widespread as other borane or oxazole derivatives, it can be scaled up using similar synthetic routes. The key to successful industrial production lies in optimizing reaction conditions to ensure high yield and purity of the product. This may involve the use of advanced purification techniques and continuous flow reactors to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: The Borane Oxazole Complex undergoes various types of chemical reactions, including:
Oxidation: The complex can be oxidized to form boron-oxygen and boron-nitrogen bonds.
Reduction: It can be reduced to form borane and oxazole derivatives.
Substitution: The complex can participate in substitution reactions where the borane or oxazole moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Boron-oxygen and boron-nitrogen compounds.
Reduction: Borane and oxazole derivatives.
Substitution: Substituted borane or oxazole compounds.
Wissenschaftliche Forschungsanwendungen
The Borane Oxazole Complex has found applications in several scientific research areas:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in cancer treatment due to its ability to target specific cellular pathways.
Wirkmechanismus
The mechanism of action of the Borane Oxazole Complex involves its interaction with molecular targets through the borane and oxazole moieties. The borane component can form stable complexes with various biomolecules, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions enable the complex to modulate specific biochemical pathways, making it a valuable tool in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Phosphine-Borane Complexes: These complexes are similar in that they also contain a borane moiety, but they differ in their reactivity and applications.
Amine-Borane Complexes: These complexes are used in similar applications but have different chemical properties due to the presence of an amine group.
Oxazole Derivatives: Various oxazole derivatives exist, each with unique properties and applications.
Uniqueness: The Borane Oxazole Complex is unique due to its combination of borane and oxazole properties, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable complexes with biomolecules and its potential use in medicinal chemistry set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C3H3BNO |
|---|---|
Molekulargewicht |
79.88 g/mol |
InChI |
InChI=1S/C3H3NO.B/c1-2-5-3-4-1;/h1-3H; |
InChI-Schlüssel |
ATBZEYWJVINAKW-UHFFFAOYSA-N |
Kanonische SMILES |
[B].C1=COC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-bromo-5-(methylsulfanylmethyl)spiro[3H-1,5-benzoxazepine-2,4'-oxane]-4-one](/img/structure/B13903915.png)
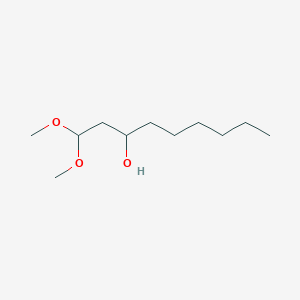
![1,1'-Methylenebis[3,5-dibromo-4-(2,3-dibromopropoxy)benzene]](/img/structure/B13903927.png)

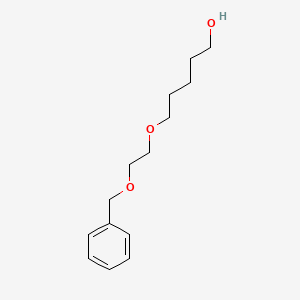
![tert-butyl (4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B13903932.png)

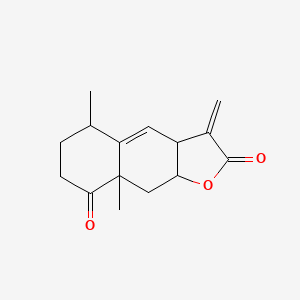
![5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13903946.png)
![2-[(2,6-Dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13903947.png)

